molecular formula C19H18ClN3O3 B12181643 N-[5-(acetylamino)-2-methoxyphenyl]-2-(6-chloro-1H-indol-1-yl)acetamide

N-[5-(acetylamino)-2-methoxyphenyl]-2-(6-chloro-1H-indol-1-yl)acetamide

Cat. No.: B12181643
M. Wt: 371.8 g/mol
InChI Key: KPCGVORCXYSVIC-UHFFFAOYSA-N
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Description

N-[5-(acetylamino)-2-methoxyphenyl]-2-(6-chloro-1H-indol-1-yl)acetamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an indole ring, a methoxy group, and an acetylamino group, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(acetylamino)-2-methoxyphenyl]-2-(6-chloro-1H-indol-1-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the acetylamino and methoxy groups. The final step often involves the acylation of the indole derivative with an appropriate acylating agent under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, selective chlorination, and controlled temperature and pressure conditions are often employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or ketones.

    Reduction: Reduction reactions can target the acetylamino group, converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.

Major Products:

  • Oxidation of the methoxy group can yield aldehydes or ketones.
  • Reduction of the acetylamino group results in amines.
  • Substitution reactions on the indole ring can produce a variety of substituted indoles.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of novel indole derivatives with potential pharmaceutical applications.

Biology: In biological research, this compound is studied for its potential interactions with various biomolecules, including proteins and nucleic acids.

Medicine: N-[5-(acetylamino)-2-methoxyphenyl]-2-(6-chloro-1H-indol-1-yl)acetamide has shown promise in preclinical studies as a potential therapeutic agent for certain diseases, including cancer and inflammatory conditions.

Industry: The compound is used in the development of specialty chemicals and advanced materials, owing to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[5-(acetylamino)-2-methoxyphenyl]-2-(6-chloro-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring structure allows it to bind to these targets, modulating their activity. This can lead to various biological effects, including anti-inflammatory and anticancer activities. The exact pathways and molecular targets are still under investigation, but it is believed that the compound may interfere with key signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

    N-[5-(acetylamino)-2-methoxyphenyl]-2-(1H-indol-1-yl)acetamide: Lacks the chloro substituent, which may affect its biological activity.

    N-[5-(acetylamino)-2-methoxyphenyl]-2-(6-bromo-1H-indol-1-yl)acetamide: Contains a bromine atom instead of chlorine, potentially altering its reactivity and interactions.

    N-[5-(acetylamino)-2-methoxyphenyl]-2-(6-fluoro-1H-indol-1-yl)acetamide: The presence of fluorine can significantly impact the compound’s pharmacokinetic properties.

Uniqueness: The presence of the chloro substituent in N-[5-(acetylamino)-2-methoxyphenyl]-2-(6-chloro-1H-indol-1-yl)acetamide distinguishes it from its analogs, potentially enhancing its binding affinity to certain molecular targets and improving its overall biological activity.

Properties

Molecular Formula

C19H18ClN3O3

Molecular Weight

371.8 g/mol

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-2-(6-chloroindol-1-yl)acetamide

InChI

InChI=1S/C19H18ClN3O3/c1-12(24)21-15-5-6-18(26-2)16(10-15)22-19(25)11-23-8-7-13-3-4-14(20)9-17(13)23/h3-10H,11H2,1-2H3,(H,21,24)(H,22,25)

InChI Key

KPCGVORCXYSVIC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CN2C=CC3=C2C=C(C=C3)Cl

Origin of Product

United States

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